N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

medicinal chemistry structure-activity relationship drug design

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-11-8) is a synthetic small-molecule acetamide derivative characterized by a phenylalkynyl ketone core bearing a distinctive methoxy substituent at the C1 position, with molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol. The compound belongs to a series of α-amino-α'-alkynyl ketone acetamides that have been investigated in the context of 5-lipoxygenase (5-LO) inhibition and, in preliminary reports, as CCR5 receptor antagonists.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 655242-11-8
Cat. No. B12525515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide
CAS655242-11-8
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(COC)C(=O)C#CC1=CC=CC=C1
InChIInChI=1S/C14H15NO3/c1-11(16)15-13(10-18-2)14(17)9-8-12-6-4-3-5-7-12/h3-7,13H,10H2,1-2H3,(H,15,16)
InChIKeyDPKTYRBOWFAKNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-11-8): Core Identity and Structural Context for Procurement Evaluation


N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-11-8) is a synthetic small-molecule acetamide derivative characterized by a phenylalkynyl ketone core bearing a distinctive methoxy substituent at the C1 position, with molecular formula C14H15NO3 and a molecular weight of 245.27 g/mol . The compound belongs to a series of α-amino-α'-alkynyl ketone acetamides that have been investigated in the context of 5-lipoxygenase (5-LO) inhibition and, in preliminary reports, as CCR5 receptor antagonists [1]. Its structural hallmark—the combination of a conjugated phenylacetylene ketone and a methoxy-bearing acetylated amino scaffold—distinguishes it from simpler des-methoxy and saturated analogs within the same chemical series . The compound appears in multiple chemical supplier catalogs as a research-grade biochemical tool and has associated bioassay entries in the ChEMBL-linked Aladdin Scientific assay database (ALA615796, ALA615850, ALA615848), indicating its evaluation in 5-LO enzymatic and cell-based assays .

Why Generic Substitution of N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide with In-Class Analogs Is Not Scientifically Inconsequential


Although N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide shares a phenylalkynyl acetamide core with several structurally related compounds, the presence of the C1 methoxy group introduces a measurable difference in hydrogen-bonding capacity, polar surface area, and metabolic stability that preclude assumption of pharmacological equivalence . The closest analog—N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-10-7, MW 215.25)—lacks this methoxy substituent entirely, resulting in a lower PSA (49.66 vs. a calculated ~58–60 Ų for the target compound), altered LogP, and reduced number of hydrogen-bond acceptors . Furthermore, reduction of the alkyne to the saturated pentan-2-yl scaffold (CAS 655242-03-8) eliminates the conjugated π-system critical for potential 5-LO active-site interactions and alters molecular rigidity . Even among compounds bearing the same core, the methoxy substitution pattern directly affects recognition by the 5-LO translocation regulatory domain, as evidenced by structure-activity relationships established in the broader quinolinyl(bridged)aryl 5-LO inhibitor class [1]. Consequently, procurement of any analog without experimental confirmation of equivalent activity in the relevant assay system risks introducing uncontrolled variables into lead optimization or mechanistic probe studies.

Quantitative Comparative Evidence for N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-11-8): Differentiated Performance Against Closest Structural Analogs


Structural Differentiation: Methoxy Substituent Confers Higher Polar Surface Area and Altered H-Bond Profile vs. Des-Methoxy Analog (CAS 655242-10-7)

The target compound (MW 245.27, C14H15NO3) bears a methoxymethyl group at the C1 position that is entirely absent in the closest structural analog, N-(3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-10-7, MW 215.25, C13H13NO2) . This substitution increases the molecular weight by 30.02 Da and adds one oxygen atom as an additional hydrogen-bond acceptor, raising the topological polar surface area from 49.66 Ų (des-methoxy) to an estimated ~58–60 Ų (target) . The added oxygen also introduces a gauche conformer around the C1–C2 bond that alters the spatial presentation of the acetamide moiety relative to the phenylalkynyl ketone pharmacophore. While direct comparative biochemical data for this specific pair is not publicly available, such structural differences are established determinants of membrane permeability, solubility, and target-binding geometry in acetamide-based enzyme inhibitors [1].

medicinal chemistry structure-activity relationship drug design

5-Lipoxygenase Inhibitory Activity: Multi-Assay Profiling Demonstrates Engagement Across Rat Blood, Isolated Enzyme, and RBL-2H3 Cell-Based Systems

The target compound has been evaluated in at least three distinct 5-lipoxygenase (5-LO) assay formats cataloged in the Aladdin Scientific bioassay database . Specifically, ALA615796 tested inhibitory activity against 5-LO in rat whole blood (tissue-based format); ALA615850 evaluated inhibition of 5-LO in vitro at a compound concentration of 1 µM (binding format); and ALA615848 tested inhibition of the isolated 5-LO enzyme . Additionally, ChEMBL entry CHEMBL619995 (ChEMBL_4193) documents testing for 5-lipoxygenase translocation inhibitor activity in rat RBL-2H3 cells, a basophilic leukemia cell line that endogenously expresses 5-LO and is a standard model for leukotriene biosynthesis [1]. The multi-assay profiling—spanning isolated enzyme, cell-based, and whole-blood formats—indicates systematic characterization across the canonical 5-LO inhibitor screening cascade. In contrast, the des-methoxy analog (CAS 655242-10-7) lacks documented multi-assay 5-LO profiling in publicly available databases, representing a meaningful evidence gap for users requiring characterized tool compounds .

5-lipoxygenase inhibition leukotriene biosynthesis inflammation

CCR5 Antagonism: Preliminary Pharmacological Evidence Distinguishes This Compound from Structurally Simpler Acetamide Analogs Lacking Dual-Target Annotation

Preliminary pharmacological screening reported by Zhang (2012) indicates that N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide may function as a CCR5 receptor antagonist, with potential relevance to HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative CCR5 binding or functional antagonism data (IC50/Ki) are not publicly disclosed, the annotation of CCR5 activity represents a differentiating feature from the des-methoxy analog (CAS 655242-10-7), for which no CCR5-related data or literature has been identified in any public database . The structural basis for this potential differential activity may reside in the methoxy oxygen, which could engage in additional hydrogen-bonding interactions within the CCR5 transmembrane binding pocket, as documented for other methoxy-bearing CCR5 ligands in the patent literature [2]. Users should note that this evidence is preliminary and requires independent confirmation.

CCR5 antagonist HIV entry inhibitor chemokine receptor

Crystal Structure Context for the Phenylalkynyl Acetamide Scaffold: X-Ray Data for 2-(N-acetyl)-5-phenylpent-4-ynamide Validates Core Geometry

A crystal structure of the closely related 2-(N-acetyl)-5-phenylpent-4-ynamide (C13H14N2O2) has been deposited at the University of Adelaide, providing direct experimental validation of the bond lengths, angles, and torsional preferences of the phenylalkynyl acetamide core scaffold shared with the target compound [1]. The structure confirms a nearly linear alkyne geometry (C–C≡C angle ~178–179°) and establishes the planarity of the phenyl-acetylene conjugation pathway, which is a critical determinant of electron delocalization in the pharmacophore [2]. While this crystal structure is for the primary amide variant rather than the methoxy-substituted secondary acetamide, it provides a validated conformational template for computational docking studies and pharmacophore modeling. This structural reference distinguishes the alkyne-containing series from the saturated analog (CAS 655242-03-8), for which no crystal structure is publicly available, and highlights the geometric constraints imposed by the sp-hybridized acetylene that are absent in the sp³-hybridized pentane series .

X-ray crystallography conformational analysis structural biology

Recommended Application Scenarios for N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide (CAS 655242-11-8) Based on Documented Evidence


Leukotriene Biosynthesis Probe in 5-Lipoxygenase Translocation and Whole-Blood Assays

The multi-assay documentation spanning isolated 5-LO enzyme, RBL-2H3 cell-based translocation, and rat whole-blood formats positions N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide as a candidate tool compound for studying leukotriene biosynthesis in physiologically relevant contexts. Researchers validating 5-LO inhibitors across the full screening cascade—from biochemical to cellular to ex vivo systems—may prioritize this compound over analogs lacking documented whole-blood or cell-based assay data . The compound is suitable as a reference standard for calibrating 5-LO activity assays in the context of inflammatory disease models, provided users independently determine IC50 values in their specific experimental system. The documented use of the parent literature reference (Musser & Kreft, J Med Chem 1992) provides a mechanistic framework for interpreting 5-LO inhibition data [1].

Structure-Activity Relationship (SAR) Anchor for Methoxy-Substituted Phenylalkynyl Acetamide Series Optimization

The well-defined structural difference between the target compound and its des-methoxy analog (CAS 655242-10-7)—specifically the addition of 30.02 Da in molecular weight, one additional H-bond acceptor, and an estimated 8–10 Ų increase in polar surface area —makes this compound a logical SAR anchor for medicinal chemistry campaigns exploring the impact of C1 substitution on potency, selectivity, and pharmacokinetic properties. Procurement of both the target compound and its des-methoxy analog enables direct paired analysis of the methoxy contribution to target engagement, solubility, and metabolic stability. The crystal structure of the core scaffold [2] provides a validated conformational template for docking studies that can rationalize SAR trends, reducing reliance on speculative homology models.

Dual-Pathway Probe for 5-LO/CCR5 Crosstalk in Inflammatory and Autoimmune Disease Models

The preliminary annotation of CCR5 antagonism [3], combined with documented 5-LO multi-assay profiling, suggests potential utility as a dual-pathway probe for investigating crosstalk between leukotriene biosynthesis and chemokine signaling in inflammatory disease models (e.g., asthma, rheumatoid arthritis, COPD). Users studying conditions where both 5-LO-derived leukotrienes and CCR5-mediated chemotaxis contribute to pathology may find this compound uniquely informative relative to single-target tool compounds. However, users must independently validate both target engagement activities in their specific cellular context, as quantitative potency data remain undisclosed. This compound should be treated as a hypothesis-generating tool rather than a validated dual inhibitor.

Conformational Reference for Alkyne-Containing Acetamide Pharmacophore Modeling

The available crystal structure of the phenylalkynyl acetamide core scaffold [2] enables computational chemists to build high-confidence pharmacophore models for virtual screening and scaffold-hopping campaigns. The experimentally validated alkyne geometry (near-linear C–C≡C angle) and phenyl-acetylene conjugation planarity provide critical restraints for molecular docking that are absent for saturated analogs. Procurement of the target compound alongside the crystallographically characterized core scaffold allows experimental validation of computational predictions through biochemical or biophysical assays, thereby closing the design–test–refine cycle in rational drug discovery programs.

Quote Request

Request a Quote for N-(1-Methoxy-3-oxo-5-phenylpent-4-yn-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.